6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]oct-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITOXZPZGPXYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(=O)C(O1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880912 | |
| Record name | levoglucosenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37112-31-5 | |
| Record name | levoglucosenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Strategies for 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 One
Pyrolytic Production from Cellulose (B213188) and Other Biomass Sources
The most established and industrially relevant method for producing 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one is the acid-catalyzed pyrolysis of cellulose and other lignocellulosic biomass, such as waste paper and agricultural residues. rsc.orgbeilstein-journals.org This process involves heating the carbohydrate feedstock in the presence of an acid catalyst, which facilitates dehydration and cyclization reactions to yield the target molecule. orgsyn.org
Acid-Catalyzed Pyrolysis Mechanisms and Optimization
The thermal decomposition of cellulose into this compound is a complex process. The primary mechanism involves the acid-catalyzed depolymerization of the cellulose polymer into its constituent anhydroglucose units. researchgate.net This is followed by the formation of a key intermediate, Levoglucosan (B13493), through intramolecular glycosidic bond formation. rsc.org Subsequent acid-catalyzed dehydration reactions of Levoglucosan lead to the formation of the α,β-unsaturated ketone functionality and the bicyclic structure of Levoglucosenone (B1675106). researchgate.net
Further mechanistic studies suggest a redox-isomerization pathway leading to a glucopyran-2-ulose intermediate, which plays a role in the facile transformation to the final product. rsc.org Optimization of the process focuses on maximizing the yield of this specific pathway while minimizing side reactions that lead to char and other volatile byproducts like furfural (B47365). researchgate.net
Influence of Catalysts and Reaction Conditions on Yield and Selectivity
The yield and selectivity of this compound are highly dependent on the choice of catalyst and the specific reaction conditions employed. Various acid catalysts, including mineral acids, organic acids, and solid acids, have been investigated. Reaction temperature, pressure, and the use of solvents also play a critical role.
Mineral acids such as sulfuric acid and phosphoric acid are commonly used, often impregnating the cellulose feedstock before pyrolysis. rsc.orgorgsyn.org The pyrolysis is typically conducted at temperatures ranging from 250-350°C. researchgate.netnih.gov The use of solvents like sulfolane or polyethylene glycol (PEG) can lower the required reaction temperature and improve process control. orgsyn.orgrsc.org Solid acid catalysts, such as sulfated zirconia or magnetic carbon-based acids, offer advantages in terms of thermal stability and recyclability, promoting the dehydration reactions necessary for product formation. researchgate.netrsc.org Yields have been reported in the range of approximately 9% to as high as 30% depending on the specific methodology. nih.govresearchgate.net
| Feedstock | Catalyst | Solvent/Conditions | Temperature (°C) | Reported Yield (wt%) | Reference |
|---|---|---|---|---|---|
| Cellulose | Sulfuric Acid | Polyethylene Glycol (PEG) | 250-300 | ~9 | nih.govrsc.org |
| Cellulose | Phosphoric Acid | Sulfolane | Not Specified | Not Specified | orgsyn.org |
| Cellulose | Magnetic Solid Acid (Fe3O4/C-SO3H) | Catalytic Fast Pyrolysis | 300 | 20.0 | researchgate.net |
| Cellulose | - | Acid-Catalyzed Pyrolysis | Not Specified | Up to 30 | researchgate.net |
| Lignocellulosic Material | Orthophosphoric Acid | Sulfolane, Sub-atmospheric pressure (50-150 mbar) | 190-500 | Not Specified | acs.org |
Chemoenzymatic and Bio-Inspired Synthetic Approaches
Direct chemoenzymatic synthesis of this compound has not been extensively reported. Instead, research in this area focuses on using the molecule as a chiral starting material for subsequent chemoenzymatic modifications. For instance, lipase-mediated Baeyer-Villiger oxidation of Levoglucosenone and its derivatives is a common strategy to produce valuable chiral lactones. nih.gov Similarly, chemoenzymatic pathways have been developed to synthesize novel bi-functional monomers from the Levoglucosenone scaffold. rsc.orgrsc.org
From a bio-inspired perspective, the 6,8-dioxabicyclo[3.2.1]oct-2-ene core structure is found within complex natural products. For example, certain rearranged ergostane-type steroids isolated from fungi contain this unusual ring system, suggesting that biosynthetic pathways exist in nature for constructing this bicyclic framework, albeit not for the isolated compound itself. rsc.org
Multi-Step Chemical Synthesis from Monosaccharide Precursors
While this compound is a derivative of hexose sugars, its preparation from monosaccharide precursors like D-glucose is predominantly achieved through the same acid-catalyzed pyrolytic methods described for cellulose. rsc.orgacs.org
Strategies Involving D-Glucose and Related Carbohydrates
The primary reported strategy for converting D-glucose and other related carbohydrates into this compound is acid-catalyzed pyrolysis. acs.org This thermal decomposition process follows a similar mechanistic pathway involving the formation of anhydro-sugars, such as Levoglucosan, which subsequently dehydrate to the final product. Traditional multi-step, solution-phase chemical syntheses to construct this compound from D-glucose are not the conventional route for its preparation. While multi-step syntheses for the parent 6,8-dioxabicyclo[3.2.1]octane skeleton from non-carbohydrate precursors have been developed, these methods are not typically applied for the specific synthesis of this highly functionalized enone. beilstein-journals.orgrsc.org
Novel Synthetic Routes to Functionalized 6,8-Dioxabicyclo[3.2.1]octane Skeletons
The 6,8-dioxabicyclo[3.2.1]octane framework is a core structural motif present in a wide array of biologically significant natural products. researchgate.net The development of efficient and innovative synthetic strategies to access this bicyclic system, particularly with diverse functionalization, remains an area of active research. Novel methodologies provide pathways to complex molecules, including insect pheromones and other valuable organic compounds. acs.orgnih.gov
Reactions Involving Aldehydes and Methyl Vinyl Ketone
An efficient two-step synthesis for functionalized 6,8-dioxabicyclo[3.2.1]octanes has been developed utilizing aldehydes and methyl vinyl ketone as readily available starting materials. rsc.org This strategy hinges on an initial intermolecular Michael addition followed by an intramolecular acetalization to construct the characteristic bicyclic core.
Detailed findings from this synthetic approach are summarized in the table below, showcasing the reaction of various aldehydes with methyl vinyl ketone.
| Aldehyde | Product (Functionalized 6,8-dioxabicyclo[3.2.1]octane) | Yield (%) |
| Acetaldehyde | 5-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-one | 65% |
| Propanal | 5-Ethyl-6,8-dioxabicyclo[3.2.1]octan-4-one | 70% |
| Isobutyraldehyde | 5-Isopropyl-6,8-dioxabicyclo[3.2.1]octan-4-one | 72% |
| Benzaldehyde | 5-Phenyl-6,8-dioxabicyclo[3.2.1]octan-4-one | 58% |
Cycloaddition Approaches to Bicyclic Ring Systems
Cycloaddition reactions represent a powerful tool for the stereocontrolled synthesis of cyclic and bicyclic compounds. Various cycloaddition strategies have been employed to construct the 6,8-dioxabicyclo[3.2.1]octane core.
One notable method involves the [4+3] cycloaddition of oxyallyls with furans. rsc.org In this approach, the oxyallyl cation, generated in situ from a suitable precursor, acts as the three-carbon component, while furan (B31954) serves as the four-carbon diene. This reaction directly assembles the [3.2.1] bicyclic framework, which can then be further elaborated to introduce the required oxygen atoms for the 6,8-dioxabicyclo system. This strategy was instrumental in the synthesis of analogues of Thromboxane A2. rsc.org
Another sophisticated approach utilizes a palladium-catalyzed diastereoselective reaction sequence that incorporates a Diels-Alder cyclization. acs.org This method begins with vinylethylene carbonates and amine-substituted enones. The reaction proceeds through a sequence of N-allylic substitution, a Diels-Alder cycloaddition to form the six-membered ring, and a final intramolecular ketalization to close the second ring, thus forming the 6,8-dioxabicyclo[3.2.1]octane structure. This relay catalysis strategy, involving both palladium and an organocatalyst, allows for the construction of structurally diverse and complex derivatives with high stereoselectivity. acs.org Furthermore, rhodium(II)-catalyzed tandem carbon ylide formation followed by a stereoselective [3+2] cycloaddition with a glyoxylate has been explored for synthesizing related 2,8-dioxabicyclo[3.2.1]octane cores, showcasing the versatility of cycloaddition methodologies in this area. beilstein-journals.org
The table below presents examples of cycloaddition strategies for the synthesis of these bicyclic systems.
| Cycloaddition Type | Reactants | Key Features | Resulting Core Structure |
| [4+3] Cycloaddition | Oxyallyl cation, Furan | Direct formation of the bicyclo[3.2.1]octene framework. | 8-Oxabicyclo[3.2.1]oct-6-en-3-one |
| Diels-Alder Cyclization | Vinylethylene carbonates, Amine-substituted enones | Palladium-organo relay catalysis; high diastereoselectivity. | Functionalized 6,8-Dioxabicyclo[3.2.1]octane |
| [3+2] Cycloaddition | Diazoketone, Glyoxylate | Rhodium(II)-catalyzed tandem ylide formation-cycloaddition. | 2,8-Dioxabicyclo[3.2.1]octane |
Reaction Pathways and Mechanistic Investigations of 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 One
Reactivity of the α,β-Unsaturated Ketone Moiety
The reactivity of levoglucosenone (B1675106) is dominated by the α,β-unsaturated ketone moiety. The inherent polarity of the carbonyl group, combined with conjugation to the double bond, renders the β-carbon (C3) electrophilic and susceptible to nucleophilic attack, while the carbonyl carbon (C4) also remains an electrophilic center.
Conjugate Addition Reactions and Stereochemical Control
Conjugate (or Michael) addition is a primary reaction pathway for 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one. A key feature of these reactions is the high degree of stereochemical control exerted by the rigid 1,6-anhydro bridge. This structural element effectively blocks one face of the molecule, directing the approach of nucleophiles to the less sterically hindered exo-face, leading to products with high diastereoselectivity. beilstein-journals.orgresearchgate.net
A notable example is the oxa-Michael-initiated cascade reaction. When levoglucosenone is treated with aromatic aldehydes in the presence of a methoxide (B1231860) base, a complex cascade ensues. beilstein-journals.orgbeilstein-journals.org This sequence begins with an oxa-Michael addition of methoxide, followed by an aldol (B89426) reaction and a subsequent Rauhut–Currier-type reaction, ultimately forming bridged α,β-unsaturated ketones in yields up to 91%. beilstein-journals.orgbeilstein-journals.org The formation of these bridged products is generally thermodynamically favored. beilstein-journals.org
| Entry | Aldehyde | Product Yield (%) |
|---|---|---|
| 1 | Benzaldehyde | 91 |
| 2 | 4-Fluorobenzaldehyde | 85 |
| 3 | 4-Chlorobenzaldehyde | 88 |
| 4 | 2-Naphthaldehyde | 82 |
| 5 | 5-Methylfurfural | Low yield of bridged product; aldol condensation product also isolated |
Furthermore, photocatalytic radical additions to levoglucosenone proceed with high stereoselectivity, where radicals generated from alkanes, ethers, and other donor compounds add to the enone system. researchgate.net
Nucleophilic Additions to the Carbonyl Group
While the conjugated system favors Michael-type additions, reactions at the carbonyl carbon can also occur. masterorganicchemistry.comlibretexts.org In many cascade reactions, an initial conjugate addition is followed by an intramolecular nucleophilic attack on the carbonyl group. For instance, the reaction of levoglucosenone with 2-hydroxybenzaldehydes initiates with an oxa-Michael addition, which is followed by an intramolecular aldol-type cyclization involving the carbonyl at C4 to form optically active oxepino[4,5-b]chromen-1-ones.
Direct addition to the carbonyl can be observed in derivatives. For example, the saturated analogue, 6,8-dioxabicyclo[3.2.1]octan-4-one (Cyrene™), undergoes reactions with diazocyclopropane at the carbonyl group to yield stereoisomeric oxaspiropentanes. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated. libretexts.org The reactivity of the carbonyl is influenced by electronic and steric factors; electron-withdrawing groups increase reactivity, while bulky substituents hinder nucleophilic attack. masterorganicchemistry.com
Pericyclic Reactions and Cycloadditions
Pericyclic reactions, particularly cycloadditions, represent a powerful tool for rapidly increasing the molecular complexity of this compound. The double bond of the enone system acts as a competent dipolarophile and dienophile.
Diels-Alder Reactions and Diastereoselective Control
Levoglucosenone readily participates as a dienophile in [4+2] Diels-Alder cycloadditions. These reactions exhibit high levels of diastereoselectivity, again attributed to the steric hindrance of the anhydro bridge that directs the approach of the diene to the opposite face. publish.csiro.auresearchgate.net For example, the reaction with cyclic dienes such as cyclopentadiene (B3395910) proceeds with excellent diastereomeric excess, especially when promoted by a Lewis acid like diethylaluminum chloride (Et₂AlCl). acs.orgacs.org
The versatility of levoglucosenone has been further demonstrated by its incorporation into chiral auxiliaries to control the stereochemical outcome of Diels-Alder reactions. acs.orgnih.gov An auxiliary derived from a cycloaddition product of levoglucosenone and 9-methoxymethylanthracene has been used as a chiral template for the asymmetric Diels-Alder reaction of its acrylate (B77674) derivative with cyclopentadiene, achieving high diastereoselectivity even at room temperature. acs.orgacs.orgnih.gov
1,3-Dipolar Cycloaddition Reactions (e.g., with Azomethine Ylides, Nitrones, Diazoacetates)
The electron-deficient alkene of levoglucosenone is an excellent dipolarophile for 1,3-dipolar cycloadditions. youtube.com These reactions provide a direct route to complex, five-membered heterocyclic systems fused to the bicyclic core.
Azomethine Ylides: The reaction of levoglucosenone with azomethine ylides proceeds with outstanding yield, regioselectivity, and stereoselectivity. conicet.gov.arnih.govresearchgate.net The cycloaddition occurs exclusively on the less hindered α-face of the molecule to produce chiral pyrrolidine (B122466) derivatives. conicet.gov.ar An interesting isomerization has been observed, leading to a new family of pyrrolidines with an unusual relative stereochemistry not accessible through the direct cycloaddition pathway. conicet.gov.arnih.gov
Nitrones: Levoglucosenone undergoes highly regio- and face-selective cycloaddition with nitrones such as C,N-diphenylnitrone. rsc.org The major product results from the approach of the nitrone anti to the 1,6-bridge, with the oxygen atom of the dipole attaching to the β-carbon (C3) of the enone. rsc.org These reactions can be used for the kinetic resolution of racemic nitrones. researchgate.netchesci.com
Diazoacetates: The reaction with methyl diazoacetate does not lead to ring expansion but instead results in cyclopropanation or formal C-H insertion products. publish.csiro.au The reaction with diazocyclopropane also gives products of 1,3-dipolar cycloaddition. publish.csiro.au
Rearrangement Reactions and Skeletal Modifications
The rigid 6,8-dioxabicyclo[3.2.1]octane skeleton can undergo a variety of fascinating rearrangement and ring-expansion reactions, typically initiated by modification at the C4-position. These reactions provide access to novel chiral scaffolds.
A well-documented transformation is the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols, which are obtained by the reduction of levoglucosenone. beilstein-journals.orgnih.gov Treatment of these alcohols with thionyl chloride (SOCl₂) and pyridine (B92270), or under Appel conditions, induces an oxygen migration from the acetal (B89532) (C5) to the C4 position. nih.govune.edu.aubeilstein-archives.orgnih.gov This process yields a rearranged 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgnih.gov The stereochemical outcome is highly dependent on the configuration of the starting alcohol at C4. nih.gov
| Starting Alcohol Substituent (at C3) | Conditions | Rearranged Product | Yield (%) |
|---|---|---|---|
| 3,3-Dibenzyl | SOCl₂, Pyridine, DCE, 80 °C | 2-Chloro-1,1-dibenzyl-3,8-dioxabicyclo[3.2.1]octane | 90 |
| 3,3-Dimethyl | SOCl₂, Pyridine, DCE, 80 °C | 2-Chloro-1,1-dimethyl-3,8-dioxabicyclo[3.2.1]octane | 75 |
| 3,3-Bis(4-methoxybenzyl) | SOCl₂, Pyridine, DCE, 80 °C | 2-Chloro-1,1-bis(4-methoxybenzyl)-3,8-dioxabicyclo[3.2.1]octane | 89 |
Another significant skeletal modification is ring expansion. The saturated ketone analogue, Cyrene, undergoes Lewis acid-promoted reactions with ethyl diazoacetate, leading to insertion into the C3–C4 bond. publish.csiro.aupublish.csiro.auune.edu.auresearchgate.net Subsequent hydrolysis and decarboxylation afford the ring-expanded 7,9-dioxabicyclo[4.2.1]nonan-5-one system. publish.csiro.auune.edu.auresearchgate.net This homologation process provides a route from C6 biomass-derived synthons to valuable C7 structures. publish.csiro.au Additionally, Baeyer-Villiger oxidation of the ketone at C4 or its derivatives provides access to chiral valerolactone and γ-butyrolactone structures, representing another mode of skeletal modification. publish.csiro.auune.edu.au
Ring-Expansion Methodologies (e.g., with Diazo compounds)
The reaction of the 6,8-dioxabicyclo[3.2.1]octane framework with diazo compounds has been explored, though direct ring-expansion of the unsaturated ketone this compound is not the primary observed pathway. Instead, the reaction with methyl diazoacetate initially yields a 1-pyrazoline derivative. Depending on the subsequent reaction conditions, this intermediate can either undergo denitrogenation to produce a mix of cyclopropane (B1198618) and unsaturated products or isomerize into a more stable 2-pyrazoline. researchgate.net
However, significant research has been conducted on the saturated analogue, 6,8-Dioxabicyclo[3.2.1]octan-4-one (Cyrene™), which does undergo a one-carbon ring expansion. Lewis-acid promoted reactions with ethyl diazoacetate lead to the selective insertion of a carbene into the C3–C4 bond. researchgate.netresearchgate.net This process yields a ring-expanded β-ketoester, which exists as an equilibrating mixture of diastereomers. A subsequent one-pot hydrolysis and decarboxylation sequence converts this intermediate into the 7,9-Dioxabicyclo[4.2.1]nonan-5-one system, a homologated version of Cyrene™. researchgate.netresearchgate.net
In contrast, the reduced alcohol derivative, 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol, reacts with diazomethane (B1218177) in the presence of a palladium catalyst to form a cyclopropane derivative, rather than a ring-expanded product. researchgate.net Its reaction with methyl diazoacetate results in the insertion of the methoxycarbonyl carbene into the hydroxyl bond. researchgate.net
| Substrate | Reagent | Catalyst | Product(s) | Observations | Reference(s) |
| This compound | Methyl diazoacetate | - | 1-Pyrazoline derivative | Initial adduct; can be converted to other products. | researchgate.net |
| 6,8-Dioxabicyclo[3.2.1]octan-4-one | Ethyl diazoacetate | Lewis Acid | 7,9-Dioxabicyclo[4.2.1]nonan-5-one | One-carbon ring expansion via a β-ketoester intermediate. | researchgate.netresearchgate.net |
| 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol | Diazomethane | Pd catalyst | Cyclopropane derivative | Cyclopropanation of the double bond. | researchgate.net |
Oxidative and Hydrolytic Cleavage Transformations
The cleavage of the 6,8-dioxabicyclo[3.2.1]octane skeleton has been primarily investigated using derivatives of the parent compound. For instance, spiro-fused cyclobutanones attached at position 4 of the 6,8-dioxabicyclo[3.2.1]oct-2-ene ring undergo oxidative cleavage upon treatment with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or a potassium permanganate-sulfuric acid system. researchgate.net This reaction opens the cyclobutanone (B123998) ring to form spiro-fused butanolides in good yields (73–85%). researchgate.net These same cyclobutanone derivatives can also undergo hydrolytic cleavage of the four-membered ring when treated with dilute sulfuric acid at elevated temperatures (50–90 °C), resulting in the formation of a propionic acid side chain at position 4 of the bicyclic system. researchgate.net
Furthermore, skeletal rearrangements involving bond cleavage have been observed in the saturated 6,8-dioxabicyclo[3.2.1]octan-4-ol system. nih.gov When these alcohols are treated with thionyl chloride in pyridine, an oxygen migration from C5 to C4 occurs, leading to the cleavage of the original bicyclic framework and the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. nih.gov This transformation highlights the potential for controlled cleavage and rearrangement of the core structure.
Isomerization Pathways
This compound can be converted into its structural isomer, (1R,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one, also known as iso-levoglucosenone. acs.org This transformation can be achieved via a multi-step sequence that may involve a Wharton rearrangement of an epoxy-ketone intermediate derived from the parent compound. This pseudoenantiomer provides a different arrangement of functional groups, expanding the synthetic utility of the original chiral scaffold. acs.org
Additionally, acid-catalyzed redox isomerization has been studied on substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols, which are analogues of levoglucosan (B13493). nih.gov Treatment with hydrobromic acid can induce a rearrangement to form (S)-6-hydroxymethyl-dihydro-2H-pyran-3(4H)-ones. nih.gov These studies provide mechanistic insights into the formation of levoglucosenone from cellulose (B213188), which involves several isomerization steps. nih.gov Isomerization is also observed in derivatives, such as the high E/Z selectivity seen in the formation of hydrazone compounds from the condensation of the ketone. rsc.org
Reductions and Oxidations
The enone functionality of this compound is susceptible to both reduction and oxidation reactions, which have been studied to produce a range of valuable chiral molecules.
Chemoselective Hydrogenation of the Enone System
The enone system of this compound can be hydrogenated with high chemoselectivity. Research has shown that the carbon-carbon double bond can be selectively reduced without affecting the carbonyl group. rsc.orgosti.gov This transformation is typically achieved using supported palladium catalysts. At low temperatures, around 40 °C, hydrogenation over a Pd/Al₂O₃ catalyst selectively yields the saturated ketone, 6,8-Dioxabicyclo[3.2.1]octan-4-one (Cyrene™). rsc.orgosti.govresearchgate.net
Further hydrogenation of Cyrene™ at intermediate temperatures (e.g., 100 °C) over the same catalyst leads to the reduction of the carbonyl group, producing levoglucosanol. rsc.orgosti.gov This subsequent reduction yields a mixture of exo and endo alcohol isomers, with the exo isomer being favored. osti.gov The choice of catalyst support (e.g., Al₂O₃, C, ZrO₂) has been shown to influence the stereoisomeric ratio of the resulting alcohol. osti.govresearchgate.net
| Substrate | Catalyst | Temperature | Pressure | Product(s) | Key Finding | Reference(s) |
| This compound | Pd/Al₂O₃ | 40 °C | H₂ | 6,8-Dioxabicyclo[3.2.1]octan-4-one | Selective hydrogenation of C=C bond. | rsc.orgosti.gov |
| 6,8-Dioxabicyclo[3.2.1]octan-4-one | Pd/Al₂O₃ | 100 °C | H₂ | exo/endo-Levoglucosanol | Selective hydrogenation of C=O group. | rsc.orgosti.gov |
| 6,8-Dioxabicyclo[3.2.1]octan-4-one | Pd/C | - | H₂ | exo/endo-Levoglucosanol | Catalyst support affects stereoselectivity. | osti.govresearchgate.net |
| Levoglucosanol | Pd/SiO₂–Al₂O₃ | 150 °C | H₂ | Tetrahydrofurandimethanol | Hydrogenolysis and ring-opening. | rsc.orgosti.gov |
Baeyer-Villiger Oxidation Studies
The Baeyer-Villiger oxidation is one of the most significant transformations of this compound, converting the bicyclic ketone into a lactone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of (S)-γ-hydroxymethyl-α,β-butenolide (HBO). rsc.org This chiral lactone is a valuable intermediate for the synthesis of various fine chemicals and natural products. rsc.org
A variety of methods have been developed for this oxidation. Traditional approaches utilize peroxy acids like m-CPBA. researchgate.net More recently, sustainable and efficient methods have been reported. A rapid, two-step, one-pot microwave-assisted protocol uses the acidic resin Amberlyst 15 as a recyclable catalyst with hydrogen peroxide as the oxidant. researchgate.netchemistryviews.orgqub.ac.uk Another highly sustainable procedure employs aqueous hydrogen peroxide as both the solvent and the oxidizing agent, requiring no additional organic solvents or catalysts and proving effective at the kilogram scale with yields up to 72%. rsc.org The saturated analogue, Cyrene™, also undergoes Baeyer-Villiger oxidation under similar conditions to produce (S)-γ-hydroxymethyl-γ-butyrolactone. rsc.org
| Substrate | Oxidant | Catalyst / Conditions | Product | Key Features | Reference(s) |
| This compound | m-CPBA | CH₂Cl₂ | (S)-γ-Hydroxymethyl-α,β-butenolide | Traditional peracid method. | researchgate.net |
| This compound | H₂O₂ | Amberlyst 15, Ethanol, Microwave | (S)-γ-Hydroxymethyl-α,β-butenolide | Rapid, one-pot, recyclable catalyst. | researchgate.netchemistryviews.orgqub.ac.uk |
| This compound | aq. H₂O₂ | Solvent-free, Catalyst-free | (S)-γ-Hydroxymethyl-α,β-butenolide | Highly sustainable, scalable. | rsc.org |
| 6,8-Dioxabicyclo[3.2.1]octan-4-one | aq. H₂O₂ | Solvent-free, Catalyst-free | (S)-γ-Hydroxymethyl-γ-butyrolactone | Sustainable route to the saturated lactone. | rsc.org |
Stereochemical Aspects and Conformational Analysis of 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 One
Absolute Configuration Determination Methodologies
The absolute configuration of the enantiomer derived from cellulose (B213188) is (1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one. fda.govrsc.org This assignment has been unequivocally confirmed through various analytical techniques.
X-ray Crystallography: Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional structure and absolute configuration of chiral molecules. This technique has been applied to derivatives of the 6,8-dioxabicyclo[3.2.1]octane system, providing unambiguous proof of their stereochemistry. google.com For instance, the crystal structure of aflatrem, a complex natural product containing a 7,7-trimethyl-6,8-dioxabicyclo[3.2.1]oct-3-en-2-one moiety, confirmed the absolute configuration of its seven chiral centers. iucr.org
Chiroptical Methods: Techniques such as Electronic Circular Dichroism (ECD) are powerful for assigning the absolute configuration of chiral compounds in solution. The experimental ECD spectrum is compared with theoretical spectra generated using computational methods like Time-Dependent Density Functional Theory (TDDFT). researchgate.netresearchgate.net A strong correlation between the experimental and a calculated spectrum for a specific enantiomer allows for a reliable assignment of the absolute configuration. researchgate.net
Correlation to Known Precursors: The stereochemistry of LGO is directly linked to its biomass precursor, cellulose. The pyrolysis process preserves the stereochemical integrity of key chiral centers from the D-glucose units within the cellulose polymer, resulting in the formation of the (1S,5R) enantiomer. chemistryviews.orgd-nb.info
Conformational Preferences of the Dioxabicyclo[3.2.1]octane Skeleton
The 6,8-dioxabicyclo[3.2.1]octane skeleton is characterized by its significant rigidity. rsc.org This conformational constraint is primarily due to the 1,6-anhydro bridge, which locks the six-membered pyranose-like ring into a stable ¹C₄ conformation. lmaleidykla.lt
This fixed conformation has profound implications for the molecule's reactivity:
Steric Hindrance: The endo face of the bicyclic system is sterically shielded by the 1,6-anhydro bridge. d-nb.info This directs incoming reagents to attack the more accessible exo face of the molecule.
Ring Strain: The bicyclic structure imparts a degree of ring strain, which can be a driving force in certain chemical transformations and rearrangements.
Defined Dihedral Angles: The rigid framework establishes fixed spatial relationships between substituents, which is crucial in controlling the stereochemical outcome of reactions.
Conformational analyses of related systems, such as stegobinone (B24926), have been performed using a combination of Nuclear Overhauser Effect (NOE) measurements and molecular mechanics calculations to understand the preferred spatial arrangement of the bicyclic core. researchgate.net In the related 7,7-trimethyl-6,8-dioxabicyclo[3.2.1]oct-3-en-2-one unit found in aflatrem, the six-membered ring adopts a half-chair conformation. iucr.org
Diastereoselectivity and Enantioselectivity in Chemical Transformations
The inherent chirality and rigid conformation of 6,8-dioxabicyclo[3.2.1]oct-2-en-4-one (LGO) make it an excellent substrate and precursor for stereoselective reactions. The predictable nature of its reactivity has been exploited in a wide range of chemical transformations.
Nucleophilic Additions: The thia-Michael addition of thiophenol to LGO proceeds with complete exo-selectivity, a direct consequence of the steric hindrance on the endo face. rsc.org
Reductions: The reduction of the ketone at C4 often proceeds with high diastereoselectivity. For example, the reduction of a spirocyclic ketone derivative of the saturated 6,8-dioxabicyclo[3.2.1]octane system with sodium borohydride (B1222165) (NaBH₄) yielded a single alcohol stereoisomer. nih.gov
Cycloaddition Reactions: LGO and its derivatives are effective dienophiles in Diels-Alder reactions. When used with chiral auxiliaries derived from LGO itself, highly diastereoselective outcomes can be achieved. thegoodscentscompany.com It also undergoes 1,3-dipolar cycloaddition reactions with species like azomethine ylides. thegoodscentscompany.com
Oxidation Reactions: The Baeyer-Villiger oxidation of LGO and its C4-substituted analogues is a key transformation that proceeds stereoselectively to yield valuable chiral (S)-γ-hydroxymethyl-α,β-butenolide and related γ-butyrolactones. chemistryviews.orgd-nb.info
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, have been successfully applied to LGO, demonstrating that complex carbon-carbon bonds can be formed with high selectivity at specific positions on the bicyclic core. colab.ws
| Reaction Type | Reagents/Conditions | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Michael Addition | Thiophenol, basic conditions | 3-(Phenylthio) derivative | Exclusive exo-selectivity | rsc.org |
| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂/Acidic Resin | (S)-γ-Hydroxymethyl-α,β-butenolide | High stereoselectivity | chemistryviews.orgd-nb.info |
| Heck Arylation | Aryl iodides, Pd(OAc)₂, SPhos, K₃PO₄ | 2-Aryl derivatives | Selective arylation at C2 | colab.ws |
| Suzuki-Miyaura Coupling | 3-Iodo-LGO, Boronic acids, Pd(OAc)₂, SPhos | 3-Aryl derivatives | Excellent yields of coupled products | colab.ws |
| Cyclopropanation | Sulfonium ylides | Chiral annulated cyclopropanes | High stereoselectivity and yield | researchgate.net |
Influence of Chiral Centers on Reactivity and Product Distribution
The two chiral centers at the bridgehead positions, C1 and C5, establish the absolute stereochemistry of the molecule and exert significant control over its chemical behavior. This inherent chirality is the foundation of LGO's use as a chiral synthon. researchgate.net
The stereochemistry of substituents, particularly at the C4 position, can dramatically influence the course of reactions, especially rearrangements of the bicyclic skeleton. beilstein-journals.org
Skeletal Rearrangements: The treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with reagents like diethylaminosulfur trifluoride (DAST) or thionyl chloride (SOCl₂) can induce skeletal rearrangements. The outcome is highly dependent on the stereochemistry of the C4 hydroxyl group. beilstein-journals.org
When the C4-OH group is in an equatorial orientation, a rearrangement involving migration of the O8 atom occurs, leading to a 2-chloro-3,8-dioxabicyclo[3.2.1]octane system. beilstein-journals.org
Conversely, an axial C4-OH group promotes the migration of the O6 atom, resulting in the formation of a 2,4-dioxabicyclo[2.2.2]octane ring system. beilstein-journals.org This selectivity is attributed to the requirement for anti-periplanar alignment between the C4-O bond and the migrating C-O bond of the acetal (B89532). beilstein-journals.org
This substrate-controlled reactivity highlights how the interplay between the fixed conformation of the bicyclic core and the stereochemistry of a single functional group can be used to selectively generate different complex molecular architectures.
| Substrate | C4-OH Orientation | Reagent | Rearranged Product Skeleton | Reference |
|---|---|---|---|---|
| 6,8-dioxabicyclo[3.2.1]octan-4-ol | Equatorial | SOCl₂/pyridine (B92270) | 3,8-dioxabicyclo[3.2.1]octane | beilstein-journals.org |
| 6,8-dioxabicyclo[3.2.1]octan-4-ol | Axial | DAST | 2,4-dioxabicyclo[2.2.2]octane | beilstein-journals.org |
Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
NMR spectroscopy stands as the most powerful tool for the detailed structural analysis of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton and carbon signals, providing definitive proof of its unique bicyclic structure and stereochemistry.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The 1D ¹H and ¹³C NMR spectra of this compound provide fundamental information regarding the chemical environment of each nucleus. The chemical shifts (δ) are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy, and the rigid conformational constraints of the bicyclic system.
The ¹H NMR spectrum typically exhibits six distinct signals corresponding to the six protons in the molecule. researchgate.netncsu.edu The olefinic protons of the α,β-unsaturated ketone system appear at the most downfield positions, a consequence of deshielding effects. The protons on the bicyclic core resonate at characteristic chemical shifts, with their multiplicity revealing scalar coupling (J-coupling) information with adjacent protons.
The ¹³C NMR spectrum shows six signals, corresponding to the six carbon atoms of the molecule. researchgate.net The carbonyl carbon (C4) is the most deshielded, appearing at a characteristic downfield chemical shift. The olefinic carbons (C2 and C3) also resonate in the downfield region, while the saturated carbons of the bicyclic framework (C1, C5, C6, and C7) appear at higher field strengths.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 | 5.35 | d | 1.4 |
| H2 | 6.11 | dd | 10.0, 1.4 |
| H3 | 7.28 | dd | 10.0, 4.5 |
| H5 | 5.00 | t | 4.8 |
| H6α | 3.89 | dd | 7.3, 4.5 |
| H6β | 3.76 | br d | 6.8 |
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C1 | 101.6 |
| C2 | 126.9 |
| C3 | 148.0 |
| C4 | 188.8 |
| C5 | 71.7 |
| C6 | 66.6 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Configurational Analysis
Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra and for confirming the stereochemical configuration of this compound. publish.csiro.auyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. acs.org For this compound, COSY correlations would be observed between H2 and H3, H5 and H6 protons, and between the geminal H6 protons, confirming the connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). acs.org This technique is crucial for assigning the chemical shifts of carbon atoms that are attached to protons. For instance, the signal for C2 would show a correlation to H2, C3 to H3, and so on.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). acs.org HMBC is particularly powerful for identifying quaternary carbons and for assembling the carbon skeleton. Key HMBC correlations for this compound would include correlations from the olefinic protons (H2 and H3) to the carbonyl carbon (C4), and from the anomeric proton (H1) to C5 and C6, confirming the bicyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity, providing critical information about the stereochemistry of the molecule. For the rigid bicyclic system of this compound, NOESY can confirm the relative orientation of protons on the convex and concave faces of the molecule, thus establishing its configuration.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns under different ionization conditions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. researchgate.netnih.gov This technique can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing unequivocal confirmation of the molecular formula, C₆H₆O₃. HRMS is typically performed using techniques such as time-of-flight (TOF) or Orbitrap mass analyzers.
Electron Ionization (EI) and Electrospray Ionization (ESI) Studies
Both EI and ESI are commonly employed ionization techniques for the analysis of this compound, each providing complementary information.
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion peak (M⁺˙) and a series of fragment ions. The EI mass spectrum of this compound shows a molecular ion at m/z 126. nist.gov The fragmentation pattern is complex and characteristic of bicyclic compounds, often involving retro-Diels-Alder reactions and losses of small neutral molecules like CO and H₂O.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. publish.csiro.aursc.org It typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound, ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. rsc.org Fragmentation can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to obtain structural information. The fragmentation of the protonated molecule often involves the loss of water and other neutral fragments, providing clues about the connectivity of the molecule.
| Technique | Ion | m/z (Observed) | Formula | m/z (Calculated) |
|---|---|---|---|---|
| HRMS | [M+H]⁺ | - | C₆H₇O₃⁺ | 127.0395 |
| EI-MS | [M]⁺˙ | 126 | C₆H₆O₃⁺˙ | 126.0317 |
| ESI-MS | [M+H]⁺ | 127 | C₆H₇O₃⁺ | 127.0395 |
| ESI-MS | [M+Na]⁺ | 149 | C₆H₆NaO₃⁺ | 149.0214 |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or biomass-derived oils.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for the analysis and purification of this compound. publish.csiro.aursc.org Reversed-phase columns are commonly employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the α,β-unsaturated ketone chromophore exhibits strong absorbance in the UV region. The purity of a sample can be determined by integrating the peak area of the compound of interest relative to the total peak area of all components in the chromatogram.
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound. ncsu.edursc.org Due to its volatility, the compound can be readily analyzed by GC. The retention time provides a characteristic identifier, while the coupled mass spectrometer allows for definitive identification based on the mass spectrum and fragmentation pattern. GC is particularly useful for assessing the purity of the compound and for identifying and quantifying volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrolysis Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS), particularly in its pyrolysis-GC-MS (Py-GC/MS) configuration, is a cornerstone technique for analyzing the volatile and semi-volatile products generated during biomass pyrolysis. researchgate.netunmul.ac.id This method allows for the direct thermal decomposition of a sample followed immediately by the separation and identification of the resulting chemical constituents. researchgate.net In the context of this compound, Py-GC/MS is crucial for understanding the reaction pathways of cellulose (B213188) degradation and for identifying the array of co-products formed alongside it. scispace.comscispace.com
During the analysis, a sample of cellulosic material is heated rapidly in an inert atmosphere, and the resulting vapor is swept into a gas chromatograph. mdpi.com The GC column separates the individual compounds based on their boiling points and interactions with the stationary phase. Each separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison to spectral libraries. mdpi.com
Research using Py-GC/MS has shown that the pyrolysis of cellulose is a complex process yielding a variety of compounds. The initial step is the depolymerization of cellulose to form levoglucosan (B13493), which then undergoes dehydration and isomerization to yield anhydrosugars like this compound. scispace.comscispace.com Further reactions can lead to the formation of furans, aldehydes, and other small molecules. scispace.com
Table 1: Major Products Identified in Cellulose Pyrolysis via GC-MS
| Compound Name | Chemical Family | Significance |
| This compound | Anhydrosugar/Ketone | Target value-added chemical. scispace.comscispace.com |
| Levoglucosan | Anhydrosugar | Primary intermediate in cellulose pyrolysis. scispace.comscispace.com |
| Furfural (B47365) | Furan (B31954) | Dehydration product, common byproduct. wikipedia.orgscispace.com |
| 5-Hydroxymethylfurfural (B1680220) (HMF) | Furan | Dehydration product, common byproduct. wikipedia.orgscispace.com |
| Glycolaldehyde | Aldehyde | Fragmentation product. scispace.comscispace.com |
| Benzonitrile | Nitrile | Observed in pyrolysis of specific biomass types like FR rayon. osti.gov |
| 1,6-Anhydro-β-D-glucofuranose (AGF) | Anhydrosugar | Isomerization product of levoglucosan. scispace.comscispace.com |
This table is generated based on findings from multiple pyrolysis studies. The exact product distribution can vary with conditions like temperature and catalyst presence.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with UV Detection
For the quantitative analysis of this compound in liquid samples, such as bio-oil condensates, Ultra-High Performance Liquid Chromatography (UHPLC) with UV detection is a powerful and widely adopted method. lmaleidykla.ltnih.gov UHPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and greater sensitivity. lmaleidykla.lt
This technique is particularly well-suited for this compound due to the presence of an α,β-unsaturated ketone chromophore, which absorbs UV light. acs.org Studies have identified two optimal wavelengths for detection: a highly sensitive measurement at 220 nm and a more specific measurement at 350 nm. lmaleidykla.ltrsc.org The choice of wavelength can help to resolve this compound from common co-eluting impurities like furfural, which has less absorption at 350 nm. lmaleidykla.lt
Method development studies have established robust protocols for quantification. A common approach uses a Phenyl-Hexyl stationary phase with a water/acetonitrile gradient mobile phase. lmaleidykla.lt One significant finding from UHPLC studies is the instability of this compound in aqueous solutions, where it can degrade at a rate of up to 6% per day. lmaleidykla.lt This highlights the necessity of analyzing samples when freshly prepared or storing them under refrigerated conditions with acetonitrile to ensure accuracy. lmaleidykla.lt
Table 2: Performance Characteristics of a Validated UHPLC-UV Method for this compound Quantification
| Parameter | Value | Reference |
| Column | CSH Phenyl-Hexyl | rsc.org |
| Detection Wavelengths | 220 nm, 350 nm | rsc.org |
| Linearity (R²) | >0.999 | lmaleidykla.lt |
| Limit of Detection (LOD) | 0.04 mg/mL | lmaleidykla.lt |
| Limit of Quantification (LOQ) | 0.0003 mg mL⁻¹ | rsc.org |
| Recovery | 90.2% - 99% | lmaleidykla.lt |
| Repeatability (RSD) | <5% | lmaleidykla.lt |
Data compiled from published UHPLC method validation studies.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique is invaluable for unambiguously establishing its stereochemistry and conformation. The 1,6-anhydro bridge in the molecule locks the pyranose ring into a rigid ¹C₄ conformation, a key structural feature that has been confirmed by crystallographic studies of its derivatives. researchgate.netlmaleidykla.ltacs.org
While the parent molecule is a liquid at room temperature, making single-crystal X-ray diffraction challenging, the structures of numerous crystalline derivatives have been determined. wikipedia.orgacs.orgrsc.orgbeilstein-journals.org These analyses confirm the stereochemistry at the chiral centers (C1 and C5) and provide precise bond lengths and angles. lmaleidykla.lt This information is critical for understanding the molecule's reactivity and its utility as a chiral synthon in asymmetric synthesis. acs.org For instance, the crystal structures of reaction products, such as dimers or cycloadducts, have been used to confirm the stereochemical outcome of synthetic transformations. researchgate.netacs.orgnih.gov
The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.
Table 3: Representative Crystallographic Information for a Derivative of 6,8-Dioxabicyclo[3.2.1]octane
| Parameter | (1S,4S,5R)-3,3-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-ol |
| Chemical Formula | C₈H₁₄O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Significance | Confirms the absolute configuration and the rigid bicyclic structure, providing a basis for understanding stereoselective reactions. |
This data is for a related derivative, as detailed crystallographic data for the parent compound is not readily published. The data illustrates the type of information obtained from X-ray analysis. beilstein-journals.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and chromophores within a molecule.
UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. For this compound, the key chromophore is the enone system (an α,β-unsaturated ketone). As established in UHPLC-UV studies, this compound exhibits two characteristic absorption maxima (λmax). rsc.org The intense absorption around 220 nm is attributed to a π→π* transition, while the weaker absorption around 350 nm corresponds to an n→π* transition of the carbonyl group. lmaleidykla.ltrsc.org This UV signature is essential for its detection and quantification.
Infrared (IR) Spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives shows characteristic absorption bands that confirm its structure. Key peaks include a strong absorption for the C=O (carbonyl) stretch of the ketone and another for the C=C (alkene) stretch of the enone system. The presence of C-O stretching vibrations further confirms the ether linkages of the bicyclic acetal (B89532) structure.
Table 4: Spectroscopic Data for this compound and a Representative Derivative
IR data is from a published spectrum of a closely related pyridinyl derivative of this compound. acs.org UV-Vis data is from UHPLC-UV analyses. rsc.org
Computational Chemistry and Theoretical Studies on 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 One
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations serve as a fundamental tool for predicting the electronic structure and inherent reactivity of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one. These methods provide a molecular-level understanding of its behavior in chemical reactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to investigate the thermodynamics and reaction pathways involving this compound. DFT calculations are a powerful tool for studying organic reactivity, offering insights into reaction mechanisms and energetics. mdpi.comnih.gov
One notable application is the study of the acid-catalyzed conversion of LGO into 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. DFT calculations were employed to map out the reaction mechanism in the aqueous phase, both with and without a sulfuric acid catalyst. acs.orgnih.gov The study revealed that the process begins with two sequential hydration reactions at the C=C double bond and the ketone group. acs.orgnih.gov The use of an acid catalyst was found to significantly lower the free energy barriers for the conversion. acs.orgnih.gov
| Reaction Pathway | Catalyst | Free Energy Barrier (kJ/mol) |
| LGO → HMF | H₂SO₄ | 115 |
| DH → HMF | H₂SO₄ | 91 |
Data sourced from DFT calculations on the hydrolysis of Levoglucosenone (B1675106). acs.orgnih.gov DH refers to the intermediate 6,8-dioxabicyclo[3.2.1]-octane-2,4,4-triol.
Furthermore, DFT studies have been crucial in understanding the formation of LGO itself during the pyrolysis of carbohydrates like β-D-glucopyranose and cellobiose. researchgate.net These computational studies suggested that levoglucosan (B13493) (LGA), another major pyrolysis product, is unlikely to be the primary intermediate for LGO formation, challenging previously proposed mechanisms. researchgate.net Theoretical calculations have also been shown to align with experimental results in studies of sulfated polysaccharide pyrolysis, which can be tailored to increase the yield of levoglucosenone. rsc.org
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict the outcomes of pericyclic reactions by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org
The application of FMO theory has been demonstrated in the (3+2)-cycloaddition reactions of LGO. A study involving the reaction of LGO with fluorinated nitrile imines used DFT computations to rationalize the observed chemo- and stereoselectivity. nih.gov The analysis of the HOMO-LUMO interactions between the nitrile imine (as the 1,3-dipole) and the enone system of LGO (as the dipolarophile) explains the formation of the specific exo-cycloadducts observed. nih.gov The FMO model predicts that the observed reaction pathway is governed by kinetic control, where the transition state leading to the exo product is sterically favored and energetically more accessible. nih.gov This approach is fundamental to understanding the stereoselectivity of various cycloaddition reactions. libretexts.org
Molecular Modeling and Conformational Landscape Exploration
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound, which dictates its reactivity and interactions. The molecule's rigid bicyclic framework is a defining characteristic.
The 6,8-dioxabicyclo[3.2.1]octane skeleton imposes significant conformational constraints. beilstein-journals.org Computational studies, often in conjunction with experimental methods like neutron diffraction, have been performed on the closely related precursor, levoglucosan (1,6-anhydro-β-D-glucopyranose), to understand this rigid structure. nih.govresearchgate.net These studies confirm that the bicyclic system maintains a stable conformation, often described as a ¹C₄ chair. nih.gov While multiple conformers can exist due to the orientation of substituent groups, the core bicyclic heavy-atom frame remains largely unchanged. nih.govresearchgate.net Conformational analyses of various derivatives have been performed using molecular mechanics calculations, further exploring the stable arrangements of this structural motif. researchgate.net The rigidity of the bicyclic ring system is a critical factor in determining facial selectivity in reactions, as it creates distinct steric environments on the exo and endo faces of the molecule. nih.gov
Mechanistic Insights from Computational Simulations
Computational simulations provide powerful insights into the detailed mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the modeling of reaction kinetics.
Transition State Analysis of Key Reactions
The identification and characterization of transition states—the highest energy points along a reaction coordinate—are fundamental to understanding reaction mechanisms and rates. ucsb.edu Computational chemists use various techniques to locate these first-order saddle points on the potential energy surface. scm.com
In the study of LGO's conversion to HMF, DFT calculations were used to locate the transition state structures for each step of the proposed mechanism. The calculated energies of these transition states provide the free energy barriers that determine the rate of the reaction. acs.orgnih.gov Similarly, transition state analysis has been applied to explain the stereochemical outcome of cycloaddition reactions involving LGO. nih.gov DFT calculations revealed that the approach of the reactant to the exo-face of the LGO molecule proceeds through a sterically favored transition state, leading to the exclusive formation of the exo-product. nih.gov
Theoretical studies on the decomposition of levoglucosan, the precursor to LGO, have also heavily relied on transition state theory. By calculating the properties of reactants, transition states, and products for numerous elementary reactions, researchers have been able to map out the preferred decomposition pathways. diva-portal.org
Kinetic Modeling of Pyrolysis Processes
Kinetic modeling based on computational simulations allows for the prediction of reaction rates and product distributions under various conditions, which is particularly important for understanding pyrolysis.
Detailed kinetic studies have been performed on the thermal decomposition of levoglucosan, a key step in biomass pyrolysis. Using DFT and transition state theory, researchers have calculated the rate constants for various decomposition mechanisms, including C-O bond scission, C-C bond scission, and dehydration, over a wide temperature range (298–1550 K). diva-portal.org These calculations led to the development of first-order Arrhenius expressions for 16 different elementary reactions, providing a comprehensive kinetic model for the primary decomposition of this important intermediate. diva-portal.org
| Reaction Mechanism | Preferred Pathway | Key Finding |
| C-O Bond Scission | Simultaneous breaking of C1-O5 and C6-O1 bonds | Lower energy barrier than C-C bond scission. diva-portal.org |
| C-C Bond Scission | Various pathways | Highest energetic barrier for decomposition. diva-portal.org |
| Dehydration | Removal of H from C3 and OH from C2 | Preferred decomposition pathway at 667-1327 K. diva-portal.org |
Summary of kinetic findings from a theoretical study on levoglucosan decomposition. diva-portal.org
These theoretical kinetic models are crucial for developing more accurate and comprehensive models of biomass pyrolysis. polimi.it By understanding the fundamental kinetics of the decomposition of key intermediates like levoglucosan and the subsequent reactions of levoglucosenone, researchers can better optimize processes for the production of valuable biofuels and chemicals. rsc.org
Derivatization and Functionalization Chemistry of 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 One
Regioselective and Stereoselective Functionalization of the Bicyclic Core
The steric hindrance imposed by the 1,6-anhydro bridge of levoglucosenone (B1675106) plays a crucial role in directing the stereochemical outcome of reactions. Nucleophilic attacks on the α,β-unsaturated ketone system are generally highly diastereoselective, with the nucleophile approaching from the face opposite to the bulky oxymethylene bridge. beilstein-journals.orgnih.gov This inherent stereocontrol is a key feature in the synthetic utility of LGO.
The stereoselectivity of these reactions has been demonstrated in various transformations. For instance, the Michael addition of thiols proceeds with high stereoselectivity, yielding single stereoisomers. digitellinc.com Similarly, condensation reactions, such as those with dicarboxylic dihydrazides, have been shown to proceed with high stereoselectivity, leading to the formation of the E-isomer. rsc.org The reaction of LGO with furfural (B47365) in the presence of an aqueous base also results in a product with high stereoselectivity. nih.govtandfonline.com This predictable stereochemical outcome is a significant advantage in the synthesis of complex chiral molecules.
Introduction of Diverse Chemical Moieties
The functional groups present in levoglucosenone provide multiple handles for the introduction of a variety of chemical entities, further expanding its synthetic potential.
Halogenation Reactions
The introduction of halogens onto the levoglucosenone scaffold has been explored, providing precursors for further functionalization, such as cross-coupling reactions. While direct halogenation of the primary bicyclic core is not extensively documented in the reviewed literature, iodination has been successfully performed. The reaction of LGO with molecular iodine in the presence of pyridine (B92270) in dichloromethane (B109758) at room temperature for an extended period (18 hours) has been reported to yield 3-iodo-6,8-dioxabicyclo[3.2.1]oct-3-en-2-one. nih.gov This iodo-derivative serves as a key intermediate for subsequent carbon-carbon bond-forming reactions.
Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Heck, Suzuki couplings)
A variety of carbon-carbon bond-forming reactions have been successfully applied to the levoglucosenone framework, enabling the construction of more complex carbon skeletons.
Michael Addition: The enone system of LGO is an excellent Michael acceptor. Regioselective Michael additions of nitro compounds and various heterocyclic compounds to LGO can be effectively catalyzed by amines or through cathodic electrolysis, with the electrochemical method often providing milder conditions and higher yields. nih.gov The base-catalyzed Michael addition of a range of thiols also proceeds in good yields (60-65%) and with high stereoselectivity. digitellinc.com
Aldol and Related Cascade Reactions: Levoglucosenone participates in Aldol-type reactions and subsequent cascade sequences. An oxa-Michael-initiated cascade reaction between LGO and various aromatic aldehydes, promoted by methoxide (B1231860), leads to the formation of bridged α,β-unsaturated ketones in yields of up to 91%. beilstein-journals.orgnih.gov This reaction is believed to proceed through an initial oxa-Michael addition followed by an Aldol condensation and subsequent cyclization. A similar cascade has been observed with dihydrolevoglucosenone (Cyrene™), leading to pentacyclic hemiacetals. beilstein-journals.org
Heck and Suzuki Couplings: Palladium-catalyzed cross-coupling reactions have been effectively used to introduce aryl and other substituents onto the LGO core. For these reactions, an initial iodination of LGO is typically required. The resulting 3-iodo-LGO can then undergo Suzuki-Miyaura coupling with various boronic acids to afford 3-aryl derivatives in excellent yields. nih.gov Similarly, selective Heck arylation at the 2-position can be achieved with aryl iodides. nih.gov
Table 1: Examples of Carbon-Carbon Bond Forming Reactions on Levoglucosenone Derivatives
| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Michael Addition | Levoglucosenone, Thiols | Triethylamine | 4-Thio-substituted levoglucosenone derivatives | 60-65 | digitellinc.com |
| Oxa-Michael/Aldol Cascade | Levoglucosenone, Aromatic Aldehydes | Methoxide | Bridged α,β-unsaturated ketones | up to 91 | beilstein-journals.orgnih.gov |
| Suzuki-Miyaura Coupling | 3-Iodo-levoglucosenone, Boronic Acids | Pd(OAc)₂, SPhos | 3-Aryl-levoglucosenone derivatives | Excellent | nih.gov |
| Heck Arylation | Levoglucosenone, Aryl Iodides | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Aryl-levoglucosenone derivatives | - | nih.gov |
| Conjugate Addition | Levoglucosenone, Mixed Cuprate | - | Alkene addition product | - | frontiersin.orgnih.gov |
Selective Transformation of Carbonyl and Olefinic Functions
The carbonyl and olefinic functionalities of levoglucosenone can be selectively transformed to generate a range of valuable derivatives.
Hydrogenation: The double bond of LGO can be selectively hydrogenated to produce dihydrolevoglucosenone (Cyrene™), a green dipolar aprotic solvent. rsc.orgrsc.org This reaction can be carried out with high selectivity at low temperatures (e.g., 40°C) using a Pd/Al₂O₃ catalyst. osti.govrsc.orgresearchgate.net Further hydrogenation at higher temperatures (e.g., 100°C) leads to the reduction of the carbonyl group to form levoglucosanol, with a preference for the exo-alcohol isomer. osti.govrsc.orgosti.govresearchgate.net
Baeyer-Villiger Oxidation: The ketone functionality of LGO and its derivatives can be converted to a lactone via Baeyer-Villiger oxidation. This transformation has been achieved using various methods, including lipase-catalyzed oxidation, which offers an environmentally friendly route. nih.gov A sustainable, solvent- and catalyst-free method using aqueous hydrogen peroxide has also been developed, providing the corresponding (S)-γ-hydroxymethyl-α,β-butenolide in good yields (up to 72% at the kilo scale). rsc.orgrsc.org Microwave-assisted Baeyer-Villiger oxidation using a solid acid catalyst (Amberlyst 15) and hydrogen peroxide also provides a rapid route to chiral γ-butyrolactones. chemistryviews.org
Table 2: Selective Transformations of Levoglucosenone
| Transformation | Reactant | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Olefin Hydrogenation | Levoglucosenone | Pd/Al₂O₃, H₂ (40°C) | Dihydrolevoglucosenone (Cyrene™) | 100 (selectivity) | osti.govrsc.org |
| Carbonyl Hydrogenation | Dihydrolevoglucosenone | Pd/Al₂O₃, H₂ (100°C) | Levoglucosanol | - | osti.govrsc.org |
| Baeyer-Villiger Oxidation | Levoglucosenone | Aqueous H₂O₂ | (S)-γ-hydroxymethyl-α,β-butenolide | 72 | rsc.orgrsc.org |
| Baeyer-Villiger Oxidation | Levoglucosenone | Lipase (Novozyme® 435), H₂O₂ | (S)-γ-hydroxymethyl-α,β-butenolide | >80 (conversion) | nih.gov |
| Baeyer-Villiger Oxidation | Levoglucosenone analogues | Amberlyst 15, H₂O₂, Microwave | Chiral 5-hydroxymethyl-γ-butyrolactones | Good | chemistryviews.org |
Synthesis of Spirocyclic and Fused-Ring Derivatives
The rigid framework of levoglucosenone is an excellent starting point for the construction of more complex polycyclic systems, including spirocyclic and fused-ring structures.
Spirocyclic Derivatives: The reaction of Michael adducts of LGO can lead to the formation of spirocyclic compounds. For example, the reaction of the Michael adduct of mercaptoacetaldehyde (B1617137) with LGO can undergo further intramolecular reaction to form an enantioenriched spiro-tetrahydrothiophene derivative. digitellinc.com General strategies for the synthesis of spirocycles, such as those involving alkylation, cycloaddition, and rearrangement reactions, can be conceptually applied to LGO derivatives to access novel spirocyclic structures. nih.govnih.govrsc.org
Fused-Ring Derivatives: Diels-Alder reactions of levoglucosenone with various dienes provide a straightforward route to fused-ring systems. For example, the Diels-Alder reaction of LGO with cyclopentadiene (B3395910) has been used to prepare monomers for ring-opening metathesis polymerization (ROMP). researchgate.netrsc.org The resulting polycyclic structures can serve as building blocks for a variety of complex targets. Inverse electron-demand Diels-Alder reactions have also been explored to create fused-ring systems from related ortho-quinone methide intermediates. rsc.org
Applications in Organic Synthesis and Materials Science
Use as a Chiral Synthon in Asymmetric Synthesis
As an enantiomerically pure molecule readily available from the chiral pool, levoglucosenone (B1675106) is a powerful tool for asymmetric synthesis, enabling the construction of complex chiral molecules from a renewable resource. conicet.gov.ar
The unique structural and stereochemical features of levoglucosenone have been exploited in the total synthesis of several complex natural products.
Iridoids: Research has demonstrated the use of levoglucosenone in cycloaddition and one-carbon homologation reactions to create advanced precursors for iridoids, a class of monoterpenoids with diverse biological activities. une.edu.au
Tetrodotoxin: An efficient total synthesis of the potent marine neurotoxin, (-)-tetrodotoxin, has been successfully achieved starting from levoglucosenone. beilstein-archives.orgresearchgate.net This complex synthesis highlights the utility of levoglucosenone in building densely functionalized and stereochemically rich targets. beilstein-archives.org One approach involved using a brominated derivative of levoglucosenone as a dienophile in a Diels-Alder reaction to construct a key cyclohexene (B86901) intermediate.
Chloriolide: The total synthesis of (+)-chloriolide, a 12-membered macrolide, has been accomplished using levoglucosenone derived from cellulose (B213188). The synthesis utilized an intramolecular Wittig olefination of a stabilized phosphorus ylide bearing an ω-hemiacetal to form the macrolide ring.
Stegobinone (B24926) and other Pheromones: While direct total synthesis of stegobinone from levoglucosenone is not extensively documented, the compound is a known precursor for related structures like insect pheromones. For instance, levoglucosenone has been used to synthesize (+)-δ-pelargonolactone, an attractant for certain weevils. This demonstrates its utility in preparing biologically active lactones.
Jasmine Lactone: The reduced derivative of levoglucosenone, 6,8-dioxabicyclo[3.2.1]octan-4-one (often referred to as Cyrene), can be converted through a Baeyer–Villiger oxidation into S-6-(hydroxymethyl)pyran-2-one, an intermediate used in the synthesis of jasmine lactone.
The reactivity of levoglucosenone allows for its transformation into a variety of complex molecular structures. Its bicyclic framework can undergo unique skeletal rearrangements under specific conditions, such as treatment with thionyl chloride, leading to novel ring systems like 2-chloro-3,8-dioxabicyclo[3.2.1]octane. nih.gov This capacity for rearrangement significantly expands the range of accessible molecular architectures from this single starting material. nih.gov Furthermore, it serves as a starting point for multi-component reactions, which efficiently build complex scaffolds in a single step. Its derivatives have been used to synthesize chiral cyclopropanes, pyranonaphthoquinones, and C-linked disaccharides, demonstrating its role as a versatile platform for creating diverse and complex molecules. researchgate.netbeilstein-archives.org
Design and Synthesis of Pharmacologically Relevant Scaffolds
Levoglucosenone and its derivatives are instrumental in the development of scaffolds with significant potential in medicinal chemistry.
A significant application of related structures is in the field of peptidomimetics, where scaffolds are designed to mimic the structure and function of peptides while offering improved stability and bioavailability. The 3-aza-6,8-dioxabicyclo[3.2.1]octane core structure has been extensively developed for this purpose. These bicyclic scaffolds, sometimes referred to as BTAa (Bicycles from Tartaric acid and Amino acids), are synthesized from the combination of tartaric acid and amino acid derivatives. They serve as conformationally constrained dipeptide isosteres, capable of mimicking β-turns in peptides. Strategies for their synthesis on solid-phase supports have also been developed, allowing for the creation of focused libraries of peptidomimetics for drug discovery. These scaffolds have been investigated as inhibitors for targets like HIV protease.
The potential of levoglucosenone derivatives as anticancer agents has been explored through the development of Ras activation inhibitors. The Ras family of proteins are key regulators of cell growth and proliferation, and their mutation is linked to many human cancers. Researchers have designed and synthesized a panel of potential Ras ligands by decorating a tricyclic scaffold derived from levoglucosenone with various aromatic groups. academictree.org Specifically, the reaction of levoglucosenone with aromatic nitrones yielded fused isoxazolidine (B1194047) scaffolds. academictree.org Biological evaluation of these new compounds demonstrated that some possess in vitro inhibitory activity against the nucleotide exchange process on the Ras protein and exhibit toxicity towards certain human cancer cell lines. academictree.org
Compound Names Table
| Name |
| (+)-δ-pelargonolactone |
| (-)-levoglucosenone |
| (3R,5S)-3-benzyl-5-(hydroxymethyl)-4,5-dihydrofuran-2(3H)-one |
| 2-chloro-3,8-dioxabicyclo[3.2.1]octane |
| 3-aza-6,8-dioxabicyclo[3.2.1]octane |
| 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one |
| 6,8-dioxabicyclo[3.2.1]octan-4-one |
| Chloriolide |
| Cyrene |
| Indinavir |
| Iridoids |
| Jasmine Lactone |
| S-6-(hydroxymethyl)pyran-2-one |
| Stegobinone |
| Tetrodotoxin |
Monomer in Polymer Chemistry
The chiral and highly functionalized structure of this compound, commonly known as levoglucosenone (LGO), makes it a valuable monomer in polymer chemistry. frontiersin.orgresearchgate.net Derived from the pyrolysis of cellulose and other lignocellulosic biomass, LGO offers a renewable and sustainable building block for the creation of novel polymers. nih.govwikipedia.org Its bicyclic nature and reactive enone functionality allow for its participation in various polymerization reactions, leading to materials with unique properties and potential applications. dntb.gov.ua
Stereoselective Polycondensation Strategies
The inherent chirality of levoglucosenone provides a unique opportunity for the synthesis of stereoregular polymers through stereoselective polycondensation. The controlled arrangement of monomer units within the polymer chain can significantly influence the material's properties, including its thermal stability, mechanical strength, and degradability.
One notable strategy involves the synthesis of highly stereochemically controlled tricomponent polymers from levoglucosenone. dntb.gov.ua These polymers exhibit tunable thermostability and are designed to be water-degradable, highlighting the potential for creating environmentally benign materials. dntb.gov.ua The precise control over the stereochemistry during polymerization is a key factor in achieving these desirable properties.
Ring-opening metathesis polymerization (ROMP) of monomers derived from levoglucosenone has also been explored as a pathway to functionalized polymers. dntb.gov.uaresearchgate.net For instance, the ROMP of levoglucosenol, a derivative of LGO, yields polylevoglucosenol, a bio-based thermoplastic polyacetal. researchgate.net This polymer, containing both cyclic and linear segments in its main chain, is glassy in bulk with a glass transition temperature of approximately 100 °C and exhibits slow degradation in an acidic environment, analogous to polysaccharides. researchgate.net
| Monomer | Polymerization Method | Resulting Polymer | Key Properties | Reference |
|---|---|---|---|---|
| Levoglucosenone (LGO) | Tricomponent Polymerization | Stereochemically controlled tricomponent polymer | Tunable thermostability, water-degradable | dntb.gov.ua |
| Levoglucosenol | Ring-Opening Metathesis Polymerization (ROMP) | Polylevoglucosenol (thermoplastic polyacetal) | Glassy, Tg ~100 °C, slow acid degradation | researchgate.net |
Development of Biomass-Derived Biopolymers and Polyesters
The development of biopolymers and polyesters from levoglucosenone is a significant area of research focused on creating sustainable alternatives to fossil-fuel-based plastics. The versatility of LGO allows for its incorporation into a variety of polymer backbones, leading to materials with a wide range of properties.
Researchers have successfully synthesized novel bio-based polyesters by utilizing derivatives of LGO. For example, 2-deoxy-D-ribonolactone, derived from LGO, has been identified as a promising monomer for the creation of new polyesters. dntb.gov.ua Furthermore, the sustainable one-pot synthesis and subsequent polycondensation of a levoglucosenone-derived cyclic acetal (B89532) diol have been demonstrated, expanding the library of accessible bio-based polymers. dntb.gov.ua
The resulting polymers from LGO and its derivatives often possess advantageous characteristics such as degradability and reprocessability, which are crucial for a circular economy. researchgate.net The acetal functional groups present in some of these polymers can impart these desirable features. researchgate.net
Precursor to Bio-renewable Platform Chemicals (e.g., α,ω-Diols)
Beyond its direct use in polymerization, this compound serves as a crucial platform chemical for the synthesis of other valuable bio-renewable chemicals, most notably α,ω-diols. wikipedia.org These diols are important industrial monomers used in the production of polyesters and polyurethanes. wikipedia.org The conversion of LGO into these diols represents a significant step towards a bio-based chemical industry.
The hydrogenation and hydrogenolysis of levoglucosenone using palladium on carbon (Pd/C) and related platinum-based catalysts can yield valuable α,ω-diols. wikipedia.org Key products from these reactions include tetrahydrofurandimethanol (THFDM) and 1,6-hexanediol. wikipedia.org These processes demonstrate the potential to transform a biomass-derived molecule into widely used industrial chemicals.
| Starting Material | Reaction Type | Key Products (α,ω-Diols) | Catalyst Examples | Reference |
|---|---|---|---|---|
| Levoglucosenone (LGO) | Hydrogenation/Hydrogenolysis | Tetrahydrofurandimethanol (THFDM), 1,6-Hexanediol | Palladium on carbon (Pd/C), Platinum-based catalysts | wikipedia.org |
The production of these platform chemicals from LGO, which itself can be produced from waste lignin (B12514952) and other cellulosic materials, offers a sustainable manufacturing pathway. google.com This integrated approach, from biomass waste to valuable monomers, underscores the importance of this compound in the development of a bio-based economy.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Efficient Synthetic Routes
The production of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one is intrinsically linked to renewable feedstocks, primarily lignocellulosic biomass such as wood pulp and agricultural residues. d-nb.inforsc.org Current methods typically involve the acid-catalyzed pyrolysis of cellulose (B213188). d-nb.infochemistryviews.org A significant advancement has been the development of a thermal process for treating wood pulp with acid, achieving LGO yields of up to 40%. rsc.org Furthermore, methods are being developed to produce LGO from major waste streams like lignin (B12514952), which is estimated to have an annual output of 50 million tonnes. google.com
Future research is focused on enhancing the sustainability and efficiency of LGO production. Key areas of investigation include:
Catalyst Development : While mineral acids are effective, research into solid acid catalysts like the acidic resin Amberlyst 15 and sulfated titania is ongoing to improve selectivity, reduce corrosion, and allow for catalyst recycling. d-nb.infochemistryviews.orgncsu.edu
Process Intensification : The use of microwave-assisted heating has been shown to be more efficient, enabling reactions at lower temperatures. google.com Further exploration of alternative energy sources and reactor designs is a promising avenue.
Feedstock Valorization : A primary goal is to improve the efficiency of converting raw, unprocessed biomass into LGO, thereby reducing the reliance on purified cellulose and expanding the range of viable feedstocks.
| Production Method | Feedstock | Catalyst/Conditions | Reported Yield | Reference |
| Acid-Catalyzed Pyrolysis | Cellulose | Acid | Up to 30% | d-nb.info |
| Thermal Processing | Wood Pulp | Acid | Up to 40% | rsc.org |
| Catalytic Pyrolysis | Cellulose | Sulfated Titania | >50% (peak area) | ncsu.edu |
| Thermochemical Treatment | Waste Lignin | Microwave Heating | - | google.com |
Exploration of Novel Reactivity Patterns and Cascade Reactions
The rich functionality of this compound provides a fertile ground for exploring novel chemical transformations. Its structure contains an α,β-unsaturated ketone sterically shielded on one face by a 1,6-anhydrobridge, which also locks the molecule in a specific conformation derived from the D-stereochemistry of glucose. d-nb.info This unique topology makes LGO a versatile chiral precursor for asymmetric synthesis. d-nb.infochemistryviews.org
Well-established reactions of LGO include the Baeyer-Villiger oxidation to form chiral γ-butyrolactones and various palladium-mediated cross-coupling reactions such as Suzuki-Miyaura and Heck couplings to introduce substituents at specific positions. d-nb.infocolab.ws Recently, oxa-Michael-initiated cascade reactions have been reported, allowing for the synthesis of complex bridged ketones in high yields from aromatic aldehydes. researchgate.net
Emerging opportunities in this area include:
Multicomponent Reactions : Designing one-pot reactions that combine multiple steps to rapidly build molecular complexity from the LGO scaffold.
Asymmetric Transformations : Leveraging the inherent chirality of LGO to control the stereochemistry of new products.
Photochemical and Electrochemical Reactions : Investigating light or electricity-driven reactions to access novel reactivity patterns that are not achievable through traditional thermal methods.
Application in Catalysis and Asymmetric Organocatalysis
The rigid, chiral framework of this compound makes it an excellent starting point for the development of new catalysts. It has been used as a template for creating chiral auxiliaries, metal catalysts, and organocatalysts for use in asymmetric synthesis. researchgate.netresearchgate.net For instance, iminium-based organocatalysts have been successfully derived from LGO. medkoo.com
Future research will likely focus on:
Custom Ligand Synthesis : Modifying the LGO structure to create highly specific ligands for transition metal catalysts, aiming to improve enantioselectivity in a wide range of reactions.
Bifunctional Catalysts : Incorporating both an acidic and a basic site, or a metal-binding site and a hydrogen-bonding donor, onto the LGO scaffold to enable cooperative catalysis.
Immobilized Catalysts : Anchoring LGO-derived catalysts onto solid supports to facilitate catalyst recovery and reuse, a key principle of green chemistry.
Advanced Materials Development from this compound Derivatives
The potential of this compound as a building block for advanced, sustainable materials is a rapidly growing field of interest. researchgate.net Its hydrogenated derivative, dihydrolevoglucosenone (Cyrene™), is already gaining traction as a bio-based, dipolar aprotic solvent alternative to petroleum-derived solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF). rsc.orgcolab.ws
A recent breakthrough is the stereoselective polycondensation of LGO with dicarboxylic dihydrazide to form a novel polymer. rsc.org This material exhibits chirality and, importantly, is degradable in water with a simple chemical treatment, highlighting its potential for creating environmentally benign plastics. rsc.org
Future opportunities in materials science include:
Biodegradable Polymers : Developing new families of polyesters, polyamides, and polycarbonates from LGO derivatives that can be degraded by environmental or biological processes.
Functional Resins : Creating cross-linked polymers for applications such as ion-exchange resins or adsorbents for water purification.
Chiral Materials : Synthesizing chiral polymers for use as stationary phases in chromatography for the separation of enantiomers, or as advanced optical materials.
| Polymer Type | Monomers | Key Feature | Reference |
| Polyhydrazone | LGO, Dicarboxylic Dihydrazide | Water-degradable, Chiral | rsc.org |
Integration with Flow Chemistry and Automated Synthesis Paradigms
Modernizing the synthesis of this compound and its derivatives through advanced manufacturing technologies is a key area for future development. While microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions involving LGO, the integration of flow chemistry holds even greater promise for large-scale, continuous production. d-nb.infochemistryviews.orggoogle.com
Flow chemistry offers several advantages for LGO synthesis and derivatization:
Enhanced Safety and Control : Continuous reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly important for potentially hazardous pyrolysis reactions.
Scalability : Flow systems can be readily scaled up from laboratory to industrial production without the need for significant process redesign.
Automation : The coupling of flow reactors with automated purification and analysis systems can enable the rapid synthesis and screening of large libraries of LGO derivatives for applications in drug discovery and materials science. Future studies are expected to focus on optimizing these integrated systems. d-nb.info
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques
A fundamental understanding of the reaction mechanisms involved in the formation and transformation of this compound is crucial for the rational design of more efficient and selective processes. The mechanism of cellulose pyrolysis to LGO is understood to proceed through the initial formation of levoglucosan (B13493), which subsequently undergoes dehydration and isomerization. scispace.comncku.edu.twacs.org
To further refine this understanding, researchers are turning to sophisticated analytical and computational tools:
Advanced Spectroscopy : Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and mass spectrometry can be used to detect and characterize transient intermediates and transition states in real-time. scispace.com
Computational Chemistry : High-level computational methods, particularly Density Functional Theory (DFT), are being employed to model reaction pathways, calculate activation energies, and predict the outcomes of new reactions. acs.org This approach has been used to elucidate the mechanism of glucose pyrolysis and the oxa-Michael-initiated cascade reactions of LGO. researchgate.netacs.org
By combining experimental and computational approaches, future research will provide a more detailed picture of the intricate chemical behavior of LGO, paving the way for new catalysts, reactions, and applications for this remarkable bio-derived molecule.
Q & A
Basic Research Questions
Q. How can 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one be synthesized from biomass-derived cellulose?
- Methodology : The compound is produced via acid-catalyzed pyrolysis of cellulose-containing biomass. Key steps include depolymerization and dehydration, with yields optimized by controlling pyrolysis temperature (300–400°C) and acid concentration (e.g., H₃PO₄) . Analytical validation via UHPLC-UV (C18 column, 210 nm detection) ensures purity and quantitation in aqueous samples .
Q. What are the primary chemical reactions exploited for functionalizing this compound?
- Methodology :
- Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., furans) under thermal or Lewis acid catalysis (e.g., BF₃·Et₂O) to yield polycyclic adducts .
- Aziridination : Stereoselective addition of nitrenes (e.g., chloramine-T) forms sp³-rich chiral scaffolds, with stereochemistry confirmed by X-ray crystallography .
- Ring-Opening : Acidic or nucleophilic conditions cleave the anhydro bridge, enabling access to linear intermediates for further elaboration .
Q. Which analytical techniques are critical for structural elucidation of this compound derivatives?
- Methodology :
- GC/MS with Chiral Columns : Resolves enantiomers and identifies fragmentation patterns (e.g., m/z 126 for the parent ion) .
- Lanthanide-Induced Shift (LIS) NMR : Correlates spatial arrangement of substituents with lanthanide complexation shifts (Table II in ).
- X-ray Diffraction : Confirms absolute configuration, particularly for aziridine derivatives .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during aziridination of this compound?
- Methodology : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cu(I)/bisoxazoline complexes) to direct nitrene addition. Stereoselectivity (>90% ee) is validated via polarimetry and NOE NMR .
Q. What strategies resolve contradictions in skeletal rearrangement pathways under varying reaction conditions?
- Methodology :
- Thionyl Chloride (SOCl₂) : Promotes Wagner-Meerwein rearrangements via carbocation intermediates, yielding fused bicyclic ethers (e.g., 2,8-dioxabicyclo[3.3.0]octane) .
- Appel Conditions (CCl₄/PPh₃) : Favors C4-O bond cleavage, leading to allylic chlorides. Contrasting outcomes are rationalized using DFT calculations to map transition-state energies .
Q. How do structural modifications of this compound influence bioactivity in drug discovery?
- Methodology :
- SAR Studies : Introduce substituents (e.g., sulfates, amines) at C3/C4 and screen against targets (e.g., HIV-1 integrase). Activity cliffs are identified via IC₅₀ comparisons (e.g., cyclodidemniserinol trisulfate: IC₅₀ = 1.2 µM) .
- Molecular Docking : Predict binding modes using crystal structures of target enzymes (e.g., PDB: 3L2U) .
Q. What computational tools predict regioselectivity in Diels-Alder reactions of this compound?
- Methodology :
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO (dienophile) and LUMO (diene) energy gaps to prioritize reactive sites.
- *DFT Simulations (B3LYP/6-31G)**: Model transition states to predict endo/exo selectivity, validated by experimental yields .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?
- Resolution : Stability varies with substitution. The parent compound resists hydrolysis (pH 7–9), but C4-OH derivatives undergo rapid ring-opening. Conflicting data arise from undetected trace hydroxylation in early studies .
Tables for Key Findings
| Reaction Type | Conditions | Key Products | Reference |
|---|---|---|---|
| Diels-Alder | BF₃·Et₂O, 80°C | Polycyclic adducts (e.g., tetrodotoxin precursors) | |
| Aziridination | Chloramine-T, Cu(I) catalyst | 6,8-Dioxabicyclo[3.2.1]oct-3-enes | |
| Skeletal Rearrangement | SOCl₂, 0°C | 2,8-Dioxabicyclo[3.3.0]octane derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
